molecular formula C15H22N2O4S B5144150 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide

2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5144150
M. Wt: 326.4 g/mol
InChI Key: PVMWZMHZBWOCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPB belongs to the class of sulfonylurea compounds and has been found to exhibit promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels in the nervous system, leading to the inhibition of neuronal excitability. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to activate the ATP-sensitive potassium channels in the pancreas, leading to the release of insulin.
Biochemical and Physiological Effects:
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been found to reduce pain by inhibiting the production of prostaglandins. In addition, 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a protective effect on the central nervous system by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide also exhibits a high level of stability, making it suitable for long-term storage. However, one limitation of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of new derivatives of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide with improved therapeutic properties. Another area of research is the investigation of the effects of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide on different types of neurons and other cells in the nervous system. Finally, the potential use of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.

Synthesis Methods

The synthesis of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide can be achieved through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with pyrrolidine and propylamine. The reaction is followed by the reduction of the nitro group using a reducing agent such as iron powder or tin(II) chloride. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have a protective effect on the central nervous system and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-8-16-15(18)13-11-12(6-7-14(13)21-2)22(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWZMHZBWOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.